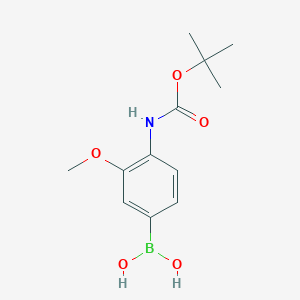

4-n-Boc-amino-3-methoxy-phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-6-5-8(13(16)17)7-10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWJDEHKEKNFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373523 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-methoxyphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-95-5 | |

| Record name | C-(1,1-Dimethylethyl) N-(4-borono-2-methoxyphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-methoxyphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-Boc-amino-3-methoxy-phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-n-Boc-amino-3-methoxy-phenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-n-Boc-amino-3-methoxy-phenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document details the physicochemical properties of the compound, provides an exemplary synthesis protocol, and explores its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to assist researchers in its effective utilization.

Introduction

This compound, with the CAS number 669713-95-5, is a substituted arylboronic acid that serves as a versatile reagent in organic chemistry.[1] The presence of the boronic acid functional group allows for its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. The Boc-protected amine and the methoxy group offer sites for further functionalization and influence the electronic properties of the molecule, making it a valuable synthon for the construction of complex molecular architectures found in many pharmaceutical agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 669713-95-5 |

| Molecular Formula | C₁₂H₁₈BNO₅ |

| Molecular Weight | 267.09 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF |

Synthesis of this compound

Exemplary Synthesis Protocol (Adapted from a similar compound)

This protocol is based on the synthesis of 4-amino-3-fluorophenylboronic acid and is provided as a general guideline. Researchers should optimize conditions for the specific target molecule.

Step 1: Boc Protection of 4-bromo-2-methoxyaniline

-

Dissolve 4-bromo-2-methoxyaniline in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as triethylamine or diisopropylethylamine, to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.

-

Stir the reaction for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

Step 2: Borylation

-

Dissolve the Boc-protected 4-bromo-2-methoxyaniline in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The reaction mixture will typically change color, indicating the lithium-halogen exchange.

-

After stirring for a short period at -78 °C, add triisopropyl borate dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford this compound.

Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent to the flask.

-

In a separate vial, weigh the palladium catalyst and add it to the reaction mixture under a positive flow of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data

The yield of Suzuki-Miyaura reactions can vary significantly depending on the substrates, catalyst, base, and solvent used. Below is a table of representative yields for the coupling of various aryl halides with phenylboronic acid derivatives, which can serve as a general expectation.

| Aryl Halide | Boronic Acid Derivative | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water/Ethanol | ~41%[2] |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | >95%[3] |

| Iodobenzene | 3-Methoxyphenylboronic acid | Pd/BC | K₂CO₃ | H₂O | 98%[4] |

| Chlorobenzene | 2-Methoxyphenylboronic acid | Pd/BC | K₂CO₃ | H₂O | 94%[4] |

Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The general experimental workflow from reaction setup to product isolation is also depicted.

Characterization Data

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility in medicinal chemistry and materials science is well-established. This guide provides essential technical information, including physicochemical properties, a representative synthesis protocol, and a detailed overview of its application in Suzuki-Miyaura coupling, to aid researchers in its effective use. The provided workflows and data serve as a practical resource for the planning and execution of synthetic strategies involving this important reagent.

References

In-Depth Technical Guide: 4-n-Boc-amino-3-methoxy-phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-n-Boc-amino-3-methoxy-phenylboronic acid, a key building block in modern organic synthesis. This document details its chemical properties, applications, and provides illustrative experimental protocols.

Core Compound Properties

This compound is a substituted phenylboronic acid that serves as a versatile reagent in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions. The presence of the Boc-protected amine and the methoxy group allows for the introduction of a functionalized aromatic ring into a target molecule.

| Property | Value | Reference |

| Molecular Weight | 267.09 g/mol | [1] |

| Molecular Formula | C12H18BNO5 | [1][2] |

| CAS Number | 669713-95-5 | [1][3] |

| IUPAC Name | [3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | [1] |

| Purity | Typically ≥95.0% | [1] |

| Physical State | Solid | [1] |

Primary Application: Suzuki-Miyaura Cross-Coupling Reactions

The principal application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

The general scheme for a Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

-

To a flame-dried flask, add the aryl halide, this compound, and the base.

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

The degassed solvent is added, followed by the palladium catalyst.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Synthesis of Substituted Phenylboronic Acids

Substituted phenylboronic acids are typically synthesized via the reaction of a Grignard reagent, formed from the corresponding aryl bromide, with a trialkyl borate followed by acidic workup.

Illustrative Synthesis of 4-Methoxyphenylboronic Acid

The following is a representative procedure for the synthesis of a similar boronic acid, which can provide insight into the synthesis of the title compound.

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Dry Tetrahydrofuran (THF)

-

Tri-isopropyl borate

-

10% Hydrochloric acid

-

Ether

Procedure:

-

A Grignard reagent is prepared from 4-bromoanisole and magnesium in dry THF.

-

This solution is added dropwise to a cooled (-78 °C) solution of tri-isopropyl borate in dry THF under a nitrogen atmosphere.

-

The reaction mixture is allowed to warm to room temperature overnight.

-

The reaction is quenched with 10% hydrochloric acid.

-

The product is extracted with ether, and the combined organic extracts are washed with water and dried.

-

Removal of the solvent in vacuo yields the crude product, which can be recrystallized.

Biological Relevance

While this compound is a synthetic building block and not typically studied for its direct biological activity, it is an important precursor for the synthesis of biologically active molecules. The resulting biaryl structures are scaffolds for a wide range of therapeutic agents, including enzyme inhibitors and receptor antagonists. For instance, various boronic acid derivatives have been investigated for their antimicrobial and anticancer activities. The ability to introduce the methoxy and protected amine functionalities is crucial for tuning the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Data Summary

The following table summarizes typical reactants and conditions for Suzuki-Miyaura cross-coupling reactions. The specific values will vary depending on the substrates and desired product.

| Parameter | Typical Range/Value |

| Aryl Halide Reactivity | I > Br > OTf >> Cl |

| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents |

| Palladium Catalyst Loading | 1 - 5 mol% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent System | Dioxane/H₂O, Toluene, DMF, n-Propanol/H₂O |

| Reaction Temperature | 80 - 110 °C |

| Reaction Time | 1 - 24 hours |

Logical Workflow for Synthesis and Application

The following diagram outlines the logical workflow from the synthesis of the boronic acid to its application in drug discovery.

References

An In-depth Technical Guide to 4-n-Boc-amino-3-methoxy-phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-n-Boc-amino-3-methoxy-phenylboronic acid, a key building block in modern organic synthesis. It details the compound's chemical structure, properties, a representative synthesis protocol, and its applications, particularly within the field of drug discovery and development.

Chemical Identity and Properties

This compound is a substituted aromatic boronic acid. The presence of the boronic acid functional group, along with the methoxy and Boc-protected amine moieties, makes it a versatile reagent in cross-coupling reactions. The tert-Butoxycarbonyl (Boc) protecting group is notable for its stability under various reaction conditions and its facile removal under acidic conditions.

Chemical Structure

The structural representation of the molecule is provided below.

An In-depth Technical Guide to 4-n-Boc-amino-3-methoxy-phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-n-Boc-amino-3-methoxy-phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry.

Core Chemical Properties

This compound, with the CAS number 669713-95-5, is a substituted phenylboronic acid featuring a methoxy group and a Boc-protected amine. These functional groups impart unique reactivity and solubility characteristics, making it a valuable reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈BNO₅ | [3] |

| Molecular Weight | 267.09 g/mol | [3] |

| Physical State | Solid | - |

| Purity | ≥95% | - |

| Melting Point | No data available for this specific compound. For the related compound 4-(N-Boc-amino)phenylboronic acid, the melting point is 199-204 °C (decomposes). | |

| Solubility | Soluble in dimethyl sulfoxide and methanol. | [4] |

| Storage | Store at 2-8°C. | [5] |

Structure:

Synthesis and Purification

A plausible synthetic route would involve the borylation of a suitably protected and substituted aniline derivative. For instance, starting from 4-bromo-2-methoxyaniline, the amino group would first be protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). The resulting tert-butyl (4-bromo-2-methoxyphenyl)carbamate could then undergo a lithium-halogen exchange followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to yield the desired boronic acid.

Experimental Workflow for a General Synthesis:

Caption: General synthetic workflow for this compound.

Purification:

Arylboronic acids can be challenging to purify via standard column chromatography on silica gel due to their potential for dehydration to form boroxines and their amphiphilic nature.[6] Recrystallization is often the preferred method.[6] Common solvents for recrystallization of arylboronic acids include hot ethanol or water.[6] Other purification techniques include:

-

Formation of a diethanolamine adduct: This can form a crystalline solid that can be isolated and then hydrolyzed back to the pure boronic acid.[6]

-

Sorbitol extraction: This method can be used to selectively extract the boronic acid into an aqueous layer.[6]

-

Basic washes: As arylboronic acids have pKa values similar to phenols, they can be removed from organic solutions by washing with a basic aqueous solution.[7]

Analytical Characterization

While specific spectral data for this compound is not publicly available, the expected NMR signals can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR Signals:

-

Aromatic protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm).

-

Methoxy protons: A singlet around δ 3.8-4.0 ppm.

-

Boc protons: A singlet at approximately δ 1.5 ppm.

-

Amine proton: A broad singlet, the chemical shift of which can vary.

-

Boronic acid protons: A broad singlet that may exchange with D₂O.

For reference, the ¹H NMR spectrum of the related compound tert-butyl (4-methoxyphenyl)carbamate shows signals at δ 7.26 (d, 2H), 6.82 (d, 2H), 6.44 (bs, 1H), 3.77 (s, 3H), and 1.50 (s, 9H).[8]

Expected ¹³C NMR Signals:

-

Aromatic carbons: Signals in the range of δ 110-160 ppm.

-

Carbonyl carbon (Boc): A signal around δ 153 ppm.

-

Quaternary carbon (Boc): A signal around δ 80 ppm.

-

Methyl carbons (Boc): A signal around δ 28 ppm.

-

Methoxy carbon: A signal around δ 55 ppm.

Reactivity and Applications in Suzuki-Miyaura Coupling

This compound is primarily utilized as a coupling partner in the Suzuki-Miyaura reaction to form carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and functional materials.[9][10]

General Suzuki-Miyaura Coupling Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound would involve the following steps:

-

Reaction Setup: In an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF) is added.

-

Reaction: The mixture is heated (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: The reaction mixture is cooled, diluted with an organic solvent, and washed with water or brine.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-n-Boc-amino-3-methoxy-phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-n-Boc-amino-3-methoxy-phenylboronic acid, a valuable building block in medicinal chemistry and drug development. This document details the experimental protocols, summarizes quantitative data, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 4-bromo-2-methoxyaniline. The proposed pathway involves three key stages:

-

Protection of the Amino Group: The aniline nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent steps.

-

Borylation via Lithium-Halogen Exchange: The aryl bromide is converted into an organolithium intermediate, which then reacts with a borate ester to form the corresponding boronate ester.

-

Hydrolysis to the Boronic Acid: The boronate ester is hydrolyzed under acidic conditions to yield the final this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and represent a viable route to the target compound.

Step 1: Synthesis of tert-butyl (4-bromo-2-methoxyphenyl)carbamate (Intermediate 1)

This step involves the protection of the amino group of 4-bromo-2-methoxyaniline using di-tert-butyl dicarbonate ((Boc)₂O).

Methodology:

-

To a solution of 4-bromo-2-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 eq).

-

Add a base, for example, triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq), to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tert-butyl (4-bromo-2-methoxyphenyl)carbamate.

Step 2: Synthesis of 4-(tert-butoxycarbonylamino)-3-methoxyphenylboronic acid (Final Product)

This step involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Methodology:

-

Dissolve tert-butyl (4-bromo-2-methoxyphenyl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour.

-

To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M HCl.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

The following tables summarize the typical reagents, conditions, and expected outcomes for the proposed synthesis.

Table 1: Reaction Parameters for Step 1 - Boc Protection

| Parameter | Value |

| Starting Material | 4-bromo-2-methoxyaniline |

| Reagents | Di-tert-butyl dicarbonate, Triethylamine/DMAP |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 90-98% |

Table 2: Reaction Parameters for Step 2 - Borylation and Hydrolysis

| Parameter | Value |

| Starting Material | tert-butyl (4-bromo-2-methoxyphenyl)carbamate |

| Reagents | n-Butyllithium, Triisopropyl borate, 1 M HCl |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 60-80% |

Mandatory Visualization

Experimental Workflow

The overall synthetic procedure can be visualized as a straightforward workflow.

4-n-Boc-amino-3-methoxy-phenylboronic acid IUPAC name

An In-depth Technical Guide to (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic Acid

Introduction

(4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid is a key building block in synthetic organic chemistry, particularly valued in the development of novel pharmaceutical compounds. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the creation of carbon-carbon bonds. The presence of the Boc-protected amine and the methoxy group on the phenyl ring allows for precise structural modifications, making it an important intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

Chemical Identity and Properties

The compound is systematically named [3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid .[1][2][3] It is also commonly referred to as 4-N-Boc-amino-3-methoxy-phenylboronic acid.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | [3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | [1][3] |

| CAS Number | 669713-95-5 | [1][3][4] |

| Molecular Formula | C12H18BNO5 | [1][2][4] |

| Molecular Weight | 267.09 g/mol | [1][4] |

| Appearance | Solid | [3][5] |

| Purity | ≥95.0% | [3][5] |

| Storage Temp. | 2-8°C | [1] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and high yields.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Experimental Protocols

The following section details a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid such as (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid.

General Protocol for Suzuki-Miyaura Coupling

This procedure is a representative method and may require optimization based on the specific aryl halide used.

Materials:

-

(4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid (1.2 equivalents)

-

Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 - 0.05 equivalents)

-

Base (e.g., K₃PO₄ or K₂CO₃) (2.0 - 3.0 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the aryl halide (1.0 eq), (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (0.03 eq).[6][7]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[6][7]

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-90°C) with vigorous stirring.[6][7]

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).[7][8]

-

Workup:

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[7][9]

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[7][8]

-

Applications in Drug Discovery and Development

Boronic acids are crucial structural motifs in medicinal chemistry.[10] The Boc-protected aminophenyl boronic acid scaffold is a versatile starting point for the synthesis of inhibitors and modulators of various biological targets. The ability to readily form biaryl structures through Suzuki coupling allows medicinal chemists to explore structure-activity relationships (SAR) by introducing diverse substituents. This compound serves as a precursor for creating libraries of novel molecules for screening in drug discovery programs targeting areas such as oncology, inflammation, and infectious diseases.[]

References

- 1. 4-N-Boc-amino-3-methoxyphenylboronic acid CAS#: 669713-95-5 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C12H18BNO5) [pubchemlite.lcsb.uni.lu]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. parchem.com [parchem.com]

- 5. 4-(N-Boc-amino)phenylboronic acid = 95.0 380430-49-9 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectral and Methodological Profile of 4-n-Boc-amino-3-methoxy-phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and analytical methodologies for 4-n-Boc-amino-3-methoxy-phenylboronic acid. Due to the limited availability of direct experimental data in publicly accessible databases, this document presents a synthesized projection of expected spectral data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for the acquisition of this data are also provided to guide researchers in their laboratory work.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral properties of N-Boc-aniline and 3-methoxyphenylboronic acid, offering a reliable baseline for the characterization of the target compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.8 | br s | 2H | B(OH)₂ |

| ~7.5 - 7.3 | m | 2H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~1.5 | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (Boc) |

| ~150 | C-O (aromatic) |

| ~140 | C-N (aromatic) |

| ~130 | C-B (aromatic, ipso) |

| ~125 | Ar-CH |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~80 | -C(CH₃)₃ (Boc) |

| ~56 | -OCH₃ |

| ~28 | -C(CH₃)₃ (Boc) |

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | O-H stretch (boronic acid) |

| ~3350 | Medium | N-H stretch (Boc-amine) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Boc) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1370 | Strong | B-O stretch |

| ~1250 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch (methoxy) |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| Adduct | Predicted m/z |

| [M+H]⁺ | 268.13 |

| [M+Na]⁺ | 290.11 |

| [M-H]⁻ | 266.12 |

Experimental Protocols

The following are generalized protocols for the synthesis and spectral characterization of this compound. These should be adapted and optimized based on specific laboratory conditions and equipment.

Synthesis of this compound

A common method for the synthesis of substituted phenylboronic acids is through the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.

-

Formation of the Organometallic Reagent:

-

Start with a suitable halogenated precursor, such as 4-bromo-2-methoxy-N-(tert-butoxycarbonyl)aniline.

-

Dissolve the precursor in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) or magnesium turnings to form the corresponding Grignard reagent.

-

-

Borylation:

-

To the cold solution of the organometallic reagent, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, maintaining the low temperature.

-

Allow the reaction to stir at low temperature for a specified time, then warm to room temperature.

-

-

Hydrolysis:

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., dilute HCl).

-

Stir the mixture vigorously until the boronic acid precipitates.

-

Isolate the product by filtration, wash with cold water, and dry under vacuum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to the NMR Spectrum of 4-n-Boc-amino-3-methoxy-phenylboronic acid

Introduction

In the landscape of modern synthetic chemistry and drug development, arylboronic acids are indispensable building blocks, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The compound 4-n-Boc-amino-3-methoxy-phenylboronic acid (PubChem CID: 2756768) is a sophisticated example, incorporating three key functional groups onto a phenyl ring: a boronic acid for coupling, a Boc-protected amine, and a methoxy ether.[1][2] This trifunctional arrangement makes it a valuable reagent for introducing a protected aniline moiety with specific electronic and steric properties into complex molecules.

Accurate structural confirmation of such reagents is paramount to ensure the fidelity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose. This guide provides an in-depth analysis of the ¹H, ¹³C, and ¹¹B NMR spectra of this compound, grounded in first principles and practical expertise. We will dissect the expected spectral features, explain the underlying chemical causality, provide a robust experimental protocol, and discuss common pitfalls in spectral interpretation.

Core NMR Principles for Substituted Phenylboronic Acids

The NMR spectrum of this compound is a composite of signals from its constituent parts. Understanding the typical spectral signatures of each functional group is the foundation for a complete structural assignment.

The Boc (tert-butyloxycarbonyl) Group Signature

The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability and straightforward removal under mild acidic conditions.[3] Its NMR signature is unambiguous:

-

¹H NMR: A sharp, intense singlet appearing far upfield, typically between 1.4 and 1.5 ppm . This signal arises from the nine equivalent protons of the tert-butyl group and its integration to nine protons is a definitive marker of successful Boc protection.[4]

-

¹³C NMR: Three distinct signals confirm the group's presence: a carbamate carbonyl carbon (~155 ppm ), a quaternary carbon of the tert-butyl group (~80 ppm ), and a strong signal from the three equivalent methyl carbons (~28 ppm ).[3]

-

N-H Proton: The carbamate N-H proton typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

The Aromatic Methoxy Group Signature

Methoxy groups attached to an aromatic ring also provide clear diagnostic signals:

-

¹H NMR: A characteristic singlet integrating to three protons, typically found in the 3.7 to 4.0 ppm range.[5]

-

¹³C NMR: A signal for the methoxy carbon, usually appearing around 55-62 ppm .[6][7] The precise shift can be influenced by the presence of ortho substituents.

The Phenylboronic Acid Moiety

The boronic acid group and the phenyl ring it's attached to present a more complex picture:

-

¹H NMR (Aromatic Protons): The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects (inductive and resonance) of all three substituents. The -OCH₃ and -NHBoc groups are electron-donating, while the -B(OH)₂ group is electron-withdrawing. This interplay determines the shielding and deshielding of the ring protons.

-

¹H NMR (B(OH)₂ Protons): The two protons on the boronic acid hydroxyl groups are acidic and exchange rapidly with trace water or hydroxyl groups in the solvent. This usually results in a very broad, low-intensity signal that may not be easily observable.

-

¹³C NMR (Aromatic Carbons): The six aromatic carbons will give distinct signals. The carbon atom directly bonded to the boron (the ipso-carbon) is often difficult to observe due to quadrupolar relaxation from the boron nucleus, resulting in a very broad or weak signal.[8]

-

¹¹B NMR: Boron has two NMR-active nuclei, with ¹¹B (spin I = 3/2, ~80% natural abundance) being the most commonly observed. For a trigonal planar, sp²-hybridized arylboronic acid, a single, often broad, resonance is expected in the range of +27 to +33 ppm .[9][10] This technique is exceptionally useful for confirming the electronic environment of the boron atom.[11] The use of quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass tubes.[9]

Predicted NMR Spectrum: A Detailed Analysis

By synthesizing the principles above, we can predict the detailed NMR spectrum for this compound.

¹H NMR Spectrum Prediction

-

Aromatic Region (δ 6.8 - 7.8 ppm): The molecule has a 1,2,4-trisubstituted phenyl ring, which will give rise to a complex splitting pattern for the three aromatic protons.

-

H-5: This proton is ortho to the electron-donating -NHBoc group and meta to the -B(OH)₂ group. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet, coupled to H-6.

-

H-6: This proton is ortho to the electron-withdrawing -B(OH)₂ group, leading to a downfield shift. It will be split into a doublet of doublets by coupling to H-5 (ortho-coupling, J ≈ 8 Hz) and H-2 (meta-coupling, J ≈ 2 Hz).

-

H-2: This proton is ortho to the methoxy group and meta to the -B(OH)₂ group. It will likely appear as a doublet due to the small meta-coupling.

-

-

N-H Proton (δ ~8.0 - 9.5 ppm): A broad singlet is expected, its exact position being highly solvent-dependent. In a hydrogen-bond-accepting solvent like DMSO-d₆, it will be more defined and downfield.

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to 3H.[5]

-

Boc Protons (δ ~1.5 ppm): A sharp, intense singlet integrating to 9H.[4]

-

B(OH)₂ Protons: A very broad, exchangeable signal, likely between 4-6 ppm, which may not be observed.

¹³C and ¹¹B NMR Spectra Prediction

The table below summarizes the predicted chemical shifts for the carbon and boron nuclei.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| ¹³C | Boc -C H₃ | ~28.4 | Characteristic signal for the three equivalent methyls of the tert-butyl group.[3] |

| ¹³C | O-C H₃ | ~56.0 | Typical range for an aromatic methoxy carbon.[7] |

| ¹³C | Boc -C (CH₃)₃ | ~80.5 | Quaternary carbon of the tert-butyl group.[3] |

| ¹³C | Aromatic C -H | 110 - 135 | Three distinct signals are expected in this range for the protonated aromatic carbons. |

| ¹³C | Aromatic C -B | 130 - 140 | Signal for the ipso-carbon attached to boron. Often broad and of low intensity, may not be observed.[8] |

| ¹³C | Aromatic C -O & C -N | 140 - 150 | Deshielded carbons attached to heteroatoms. |

| ¹³C | Boc -C =O | ~153.5 | Carbamate carbonyl carbon, a key indicator of the Boc group.[3] |

| ¹¹B | -B (OH)₂ | 28 - 33 | Characteristic range for a trigonal planar arylboronic acid.[10] The signal will shift upfield if a Lewis base coordinates to the boron.[12] |

Experimental Protocol & Workflow

Adherence to a rigorous experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte: Weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Use ~0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it typically solubilizes polar boronic acids well and slows the exchange of N-H and O-H protons, leading to sharper signals for these groups. Methanol-d₄ is an alternative, but will cause rapid exchange of the B(OH)₂ and NH protons with the solvent's deuterons, causing their signals to disappear.

-

Tube Selection: For ¹H and ¹³C NMR, a standard borosilicate glass NMR tube is sufficient. For ¹¹B NMR, a quartz NMR tube is mandatory to eliminate the broad background signal from boron in the glass itself.[9]

-

Dissolution: Add the solvent to the solid in the NMR tube. Vortex gently until the solid is fully dissolved.

-

-

Spectrometer Setup and Data Acquisition:

-

Tune and match the probe for the respective nucleus (¹H, ¹³C, ¹¹B).

-

Shim the magnetic field to achieve optimal resolution.

-

¹H Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire at least 16 scans with a relaxation delay (d1) of 2-5 seconds.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

-

¹³C Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve good signal-to-noise, as ¹³C is much less sensitive than ¹H.

-

Set the spectral width to cover 0 to 200 ppm.

-

-

¹¹B Acquisition:

-

Use a broadband proton-decoupled single-pulse experiment.

-

Acquire at least 1024 scans.

-

Set the spectral width to cover a wide range, for example, from +100 to -100 ppm, centered around +30 ppm.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ septet to 39.52 ppm.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Assign peaks based on chemical shift, multiplicity, and integration, comparing them to the predicted values.

-

Experimental Workflow Diagram

Caption: Workflow for the complete NMR analysis of this compound.

Structural Validation and Common Pitfalls

While 1D NMR is powerful, full structural validation often benefits from 2D techniques. For instance, an HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each aromatic proton signal with its directly attached carbon signal, confirming their one-bond connectivity. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations over 2-3 bonds, which is invaluable for assigning quaternary carbons and confirming the substitution pattern (e.g., correlation from the methoxy protons to the C-3 aromatic carbon).

A significant pitfall in the analysis of boronic acids is their propensity to form cyclic trimers known as boroxines upon dehydration.[10] This equilibrium between the monomeric acid and the trimeric anhydride can lead to the appearance of two distinct sets of signals in the NMR spectrum, complicating analysis. The formation of the boroxine is often favored in non-polar, aprotic solvents and can be promoted by heating. Using a solvent like DMSO or methanol, which can hydrogen bond with the B(OH)₂ groups, helps to favor the monomeric form. A single, sharp signal in the ¹¹B NMR spectrum is a good indicator that one species is dominant.

Conclusion

The NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of chemical principles. The key diagnostic features are the intense 9H singlet for the Boc group, the 3H singlet for the methoxy group, the characteristic pattern of the trisubstituted aromatic ring, and a ¹¹B resonance near +30 ppm. By following a meticulous experimental protocol and being mindful of potential complications like boroxine formation, researchers and drug development professionals can use NMR spectroscopy to confidently verify the identity and purity of this critical synthetic building block, ensuring the integrity of their scientific endeavors.

References

- BenchChem. A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG_fJbRj0QhaiFJsZBZLdqpXRDkl2wOxom0rwCTMaMCsHXqUnXAAz2c2322XyqVGxXTGq8zSstdygR6_wXaNvFWd2k-dvFbx5j2AAF9PjqL0assTzvMRoJfQiHt5bFNXWxSnYEdq9rhTVoLqhSP42TxmAM2PRLU-1Sp88XNOepTz1HHmW9Xwp5-cPFtmKpOxznZKxnqQBrjiiKTHIKAB-OzABrFIqW6wQ4qhHIB2jBZeYYtqpm]

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [URL: https://www.mdpi.com/2624-8549/3/1/3]

- PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/23270456/]

- BenchChem. A Comparative Guide to Analytical Methods for Confirming Boc Protection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm4g3PpCua5EyGUTaZoQhR0k2lve4yrmZzPu_knWkmTZ7LcJmIhPD-Q5c5vGvoVQnaFHSoeXumREUr8Du_bThkXV0E0EqyT2vdH9Bcv98QJJxcUQWQChayhwkcAzITAmQsc7TgbRAalVnEe4zexSCsrbdGcundC2Rg0DDsB9SW2wUex_dsp58WjMa_xR9b---xmikDjS_AdIx9KzvR6NH7aAut]

- SDSU Chemistry. 11B NMR Chemical Shifts. [URL: https://www.chemistry.sdsu.edu/faculty/perrined/research/11B_NMR.html]

- Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol? [URL: https://chemistry.stackexchange.com/questions/75817/what-is-the-proton-nmr-spectrum-of-p-methoxyphenol]

- ACD/Labs. Methoxy groups just stick out. [URL: https://www.acdlabs.com/blog/2015/12/methoxy-groups-just-stick-out/]

- ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [URL: https://www.researchgate.net/publication/285530756_Methoxy_13_C_NMR_Chemical_Shift_as_a_Molecular_Descriptor_in_the_Structural_Analysis_of_Flavonoids_and_Other_Phenolic_Compounds]

- National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7309062/]

- ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/H-NMR-spectrum-of-N-Boc-glutamic-acid_fig1_335012351]

- ResearchGate. Table 1 . Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm]... [URL: https://www.researchgate.net/figure/Experimental-and-Calculated-13-C-NMR-Chemical-Shifts-d-ppm-of-the-Methoxy-Groups-in_tbl1_234057962]

- ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01514]

- ResearchGate. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [URL: https://www.researchgate.

- ChemicalBook. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/99768-12-4_1HNMR.htm]

- ChemicalBook. 4(tert-Butoxycarbonyl-N-methylamino)-phenylboronic acid(945756-49-0) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/945756-49-0_1HNMR.htm]

- J-Stage. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [URL: https://www.jstage.jst.go.jp/article/analsci/18/3/18_3_363/_article]

- Supporting Information - Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [URL: https://www.rsc.

- ChemicalBook. 4-N-Boc-amino-3-methoxyphenylboronic acid CAS#: 669713-95-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742468.htm]

- PubChemLite. This compound (C12H18BNO5). [URL: https://pubchemlite.org/compound/C12H18BNO5]

- BLD Pharm. 669713-95-5|4-N-Boc-Amino-3-methoxyphenylboronic acid. [URL: https://www.bldpharm.com/products/669713-95-5.html]

- Scilit. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [URL: https://www.scilit.net/article/10.1007/978-94-009-2865-9_2]

- PubChem. (4-Methoxyphenyl)boronic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/201262]

- Sigma-Aldrich. 4-(N-Boc-amino)phenylboronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/565814]

- Crysdot LLC. 4-N-Boc-Amino-3-methoxyphenylboronic acid. [URL: https://www.crysdot.com/4-n-boc-amino-3-methoxyphenylboronic-acid-cas-669713-95-5-cd12044598.html]

- ChemicalBook. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/10365-98-7_1HNMR.htm]

- Parchem. 4-N-Boc-Amino-3-Methoxyphenylboronic Acid (Cas 669713-95-5). [URL: https://www.parchem.com/chemical-supplier-distributor/4-N-Boc-Amino-3-Methoxyphenylboronic-Acid-08819.aspx]

- The Royal Society of Chemistry. Supporting Information. [URL: https://www.rsc.

Sources

- 1. 4-N-Boc-amino-3-methoxyphenylboronic acid CAS#: 669713-95-5 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C12H18BNO5) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

An In-depth Technical Guide to the FT-IR Analysis of 4-n-Boc-amino-3-methoxy-phenylboronic acid

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-n-Boc-amino-3-methoxy-phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed spectral interpretation necessary for the structural verification and quality assessment of this complex synthetic intermediate. Our approach is grounded in established spectroscopic principles, providing not just a methodology, but the scientific rationale behind each step to ensure robust and reliable results.

Introduction: The Role of FT-IR in Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. For a multifunctional molecule like this compound, FT-IR provides a rapid, non-destructive method to confirm the presence of key functional groups, including the boronic acid, the Boc-protecting group, the secondary amine, the methoxy group, and the substituted aromatic ring. This verification is a critical step in synthetic chemistry, ensuring the identity and purity of the compound before its use in subsequent reactions.

The molecule's structure presents several key vibrational features that we aim to identify:

-

O-H stretching from the boronic acid's hydroxyl groups.

-

N-H stretching from the Boc-protected amine.

-

C=O stretching from the carbamate of the Boc group.

-

B-O stretching from the boronic acid moiety.

-

C-O stretching from the methoxy group and the Boc group.

-

Aromatic C-H and C=C stretching and bending modes characteristic of the 1,2,4-trisubstituted benzene ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a clean, interpretable FT-IR spectrum is contingent upon meticulous sample preparation and instrument operation. The following protocol outlines a validated method for solid-phase analysis using an Attenuated Total Reflectance (ATR) accessory, which is ideal for powdered samples.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Procedure:

-

Instrument Preparation:

-

Ensure the spectrometer and ATR accessory have been powered on and allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes). This minimizes drift in the instrument's components.

-

Perform a background scan. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal's absorbance. This background spectrum is automatically subtracted from the sample spectrum to ensure that the resulting data represents only the sample's absorbance. The background should show characteristic water vapor and CO₂ bands but be otherwise flat.

-

-

Sample Preparation:

-

Place a small amount (typically 1-5 mg) of the dry, powdered this compound onto the center of the ATR crystal. The sample must be completely dry, as residual moisture will introduce a broad O-H stretching band around 3200-3500 cm⁻¹, which can obscure the N-H and O-H signals from the analyte.[1]

-

Lower the ATR press and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for achieving a strong, high-quality signal.

-

-

Data Acquisition:

-

Collect the sample spectrum. A typical setting involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio, while a 4 cm⁻¹ resolution is sufficient for identifying the broad and sharp bands characteristic of the functional groups in this molecule.

-

-

Data Processing and Cleaning:

-

After acquisition, the spectrum should be baseline corrected to remove any sloping or curved baseline artifacts.

-

If using a diamond ATR, an ATR correction may be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.

-

Workflow for FT-IR Analysis

Caption: A streamlined workflow for acquiring and analyzing the FT-IR spectrum.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. A systematic, region-by-region analysis is the most effective approach to interpretation.

Molecular Structure and Key Functional Groups

Caption: Key functional groups of the target molecule for FT-IR analysis.

3.1. The High-Frequency Region (4000 - 2500 cm⁻¹)

-

O-H Stretching (Boronic Acid): A broad absorption band is expected between 3200 and 3500 cm⁻¹. This breadth is due to intermolecular hydrogen bonding between the hydroxyl groups of the boronic acid moieties. In some cases, evidence of intramolecular hydrogen bonding may also be observed.[2][3]

-

N-H Stretching (Boc-Amine): A sharp to medium-intensity peak should appear between 3310 and 3350 cm⁻¹.[1] This band is characteristic of a secondary amine within a carbamate group and is typically less broad than the O-H stretch.

-

Aromatic C-H Stretching: Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), which are characteristic of C-H bonds on the benzene ring.[4]

-

Aliphatic C-H Stretching: Absorptions corresponding to the methyl groups of the Boc functionality will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

3.2. The Carbonyl and Double Bond Region (2000 - 1500 cm⁻¹)

-

C=O Stretching (Boc Group): This is one of the most prominent and diagnostically important peaks in the spectrum. A very strong, sharp absorption should be observed in the range of 1680-1712 cm⁻¹.[5][6] Its high intensity is due to the large change in dipole moment during the stretching vibration. The exact position can give clues about the local electronic environment.

-

Aromatic C=C Stretching: The benzene ring exhibits several C=C stretching vibrations, typically appearing as a series of medium to sharp bands between 1450 and 1620 cm⁻¹.[3][7] For substituted benzenes, prominent peaks are often seen near 1600 cm⁻¹ and 1500 cm⁻¹.

3.3. The Fingerprint Region (1500 - 650 cm⁻¹)

This region contains a wealth of complex, overlapping bands that are highly specific to the molecule's overall structure.

-

B-O Asymmetric Stretching: A strong, often broad band between 1310 and 1392 cm⁻¹ is characteristic of the B-O single bond stretching in phenylboronic acids.[8][9] This is a key indicator for the presence of the boronic acid group.

-

C-O Stretching (Boc and Methoxy): The spectrum will contain strong C-O stretching bands. The C-O stretch associated with the Boc group is typically found around 1150-1170 cm⁻¹. The aryl-alkyl ether C-O asymmetric stretch from the methoxy group is expected around 1250 cm⁻¹, with a symmetric stretch near 1020-1040 cm⁻¹.[10]

-

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can often be determined by analyzing the strong C-H "wagging" vibrations in the 700-900 cm⁻¹ range. For a 1,2,4-trisubstituted ring, one would expect strong bands in the region of 800-860 cm⁻¹ and potentially another weaker band near 860-900 cm⁻¹.[7][11]

Summary of Expected Vibrational Frequencies

The following table summarizes the key diagnostic peaks for this compound, providing a quick reference for spectral analysis.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3200 - 3500 | Broad, Strong | O-H Stretch (H-bonded) | Boronic Acid |

| 3310 - 3350 | Medium, Sharp | N-H Stretch | Boc-protected Amine (Carbamate) |

| 3030 - 3100 | Weak-Medium | C-H Stretch | Aromatic Ring |

| 2850 - 2980 | Medium | C-H Stretch (asymmetric & symmetric) | Boc group (tert-butyl) |

| 1680 - 1712 | Very Strong | C=O Stretch | Boc group (Carbamate) |

| 1450 - 1620 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1310 - 1392 | Strong, Broad | B-O Asymmetric Stretch | Boronic Acid |

| ~1250 & ~1030 | Strong | C-O Stretch (asymmetric & symmetric) | Methoxy Group |

| ~1160 | Strong | C-O Stretch | Boc group |

| 800 - 900 | Strong | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Aromatic Ring |

Conclusion

The FT-IR analysis of this compound provides a robust method for its structural confirmation. By following a validated experimental protocol and systematically interpreting the key regions of the spectrum, researchers can confidently verify the presence of all critical functional groups. The combination of the very strong C=O stretch of the Boc group, the broad O-H and B-O stretches of the boronic acid, the N-H stretch of the carbamate, and the characteristic patterns of the substituted aromatic ring creates a unique spectral fingerprint. This guide provides the foundational knowledge and practical insights to leverage FT-IR spectroscopy for ensuring the quality and identity of this important chemical building block.

References

-

Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

-

Request PDF. (2025). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. [Link]

-

Sundari, S., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Journal of Molecular Structure, 1262, 133036. [Link]

-

Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

Cremer, J., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4059-4066. [Link]

-

Guisnet, M., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21344-21351. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

-

Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry, 23(5), 709-714. [Link]

-

Ju, H., et al. (2011). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

-

Kamal, A., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 16(5), 3999-4009. [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

Sources

- 1. instanano.com [instanano.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 11. pubs.acs.org [pubs.acs.org]

Navigating the Solubility of 4-n-Boc-amino-3-methoxy-phenylboronic acid: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of key intermediates is paramount. This technical guide addresses the solubility of 4-n-Boc-amino-3-methoxy-phenylboronic acid, a crucial building block in modern medicinal chemistry. While specific quantitative solubility data for this compound remains limited in publicly available literature, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine its solubility. This is achieved through an examination of the solubility of structurally related compounds, detailed experimental protocols for solubility determination, and a discussion of its application in pivotal synthetic methodologies.

Understanding Solubility: A Qualitative and Semi-Quantitative Overview

The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. For this compound, its solubility profile is dictated by the interplay of the polar boronic acid group, the relatively nonpolar Boc-protecting group, and the methoxy and amino substituents on the phenyl ring.

To provide a foundational understanding, the following table summarizes the known solubility characteristics of structurally analogous phenylboronic acids. This data, while not a direct measure for the title compound, offers valuable insights into its likely behavior in various solvent systems.

| Compound | Solvent(s) | Solubility |

| (4-Boc-Aminophenyl)boronic Acid | Methanol | Soluble[1] |

| 3-Aminophenylboronic Acid Monohydrate | Water, Alcohol | Soluble |

| Phenylboronic Acid | Ethers, Ketones | High |

| Chloroform | Moderate[2][3] | |

| Hydrocarbons | Very Low[2][3] | |

| Substituted Phenylboronic Acids (with OiBu, COOH, CF3) | Water | Decreased solubility compared to unsubstituted phenylboronic acid[4][5] |

Based on this information, it can be inferred that this compound is likely to exhibit good solubility in polar organic solvents such as methanol, ethers, and ketones. The presence of the bulky, nonpolar Boc group may reduce its solubility in water compared to its unprotected counterpart.

Experimental Protocol for Solubility Determination: The Dynamic Method

For a precise determination of solubility, the dynamic method is a widely accepted and robust technique. This method involves the gradual heating of a solid-liquid mixture of known composition and observing the temperature at which complete dissolution occurs.

Materials and Equipment:

-

This compound

-

Selected solvent(s)

-

Heating and stirring device (e.g., controlled heating block with magnetic stirrer)

-

Accurate temperature probe

-

Turbidity sensor or a device for visual inspection

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a sealed vial to create a mixture of known composition.

-

Heating and Stirring: Place the vial in the heating block and commence stirring to ensure a homogenous suspension.

-

Controlled Heating: Increase the temperature of the mixture at a slow, controlled rate (e.g., 0.5-1.0 °C/min) to allow for thermal equilibrium to be reached at each stage.

-

Observation: Continuously monitor the mixture for the disappearance of the solid phase. The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific concentration.

-

Data Collection: Repeat this procedure with varying compositions of the solute and solvent to construct a solubility curve (solubility as a function of temperature).

Core Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

Phenylboronic acids are indispensable reagents in organic synthesis, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of numerous pharmaceutical compounds. The this compound serves as a key building block in this reaction, enabling the introduction of the substituted phenyl moiety into a target molecule.

The general workflow of a Suzuki-Miyaura cross-coupling reaction is depicted below:

In the context of drug development, the ability to predictably and efficiently couple molecular fragments is essential. The Boc-protected amino group and the methoxy substituent on the phenylboronic acid provide handles for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. The solubility of the boronic acid in the reaction solvent is a critical factor for achieving high yields and reproducible results in these coupling reactions.

References

Stability and Storage of 4-n-Boc-amino-3-methoxy-phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-n-Boc-amino-3-methoxy-phenylboronic acid. Understanding the chemical stability of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines potential degradation pathways, recommended storage and handling procedures, and a framework for stability testing based on established principles for analogous compounds.

Chemical Profile and Inherent Stability Considerations

This compound is a substituted arylboronic acid containing a tert-butyloxycarbonyl (Boc) protecting group. The stability of this molecule is influenced by the inherent reactivity of both the phenylboronic acid moiety and the Boc-protected amine.

Phenylboronic Acid Moiety: Arylboronic acids are known to be susceptible to certain degradation pathways:

-

Oxidative Degradation: The carbon-boron bond can be sensitive to oxidation.

-

Protodeboronation: This is a common degradation pathway for arylboronic acids, where the boronic acid group is replaced by a hydrogen atom. This process can be influenced by factors such as pH, temperature, and the presence of metal catalysts. Electron-rich and sterically hindered arylboronic acids can be more prone to deboronation.

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic boroxines (anhydrides). This is typically a reversible process.

Boc-Protecting Group: The Boc group is a widely used amine protecting group that is known for its lability under acidic conditions. Cleavage of the Boc group yields the free amine, isobutylene, and carbon dioxide via a carbamic acid intermediate.